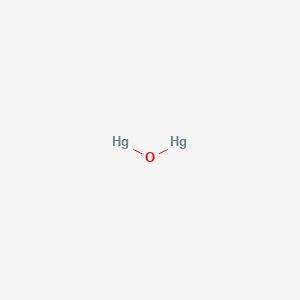

Mercury(I) oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mercury(I) oxide, also known as mercurous oxide, is a chemical compound with the formula Hg2O. It is a red or orange powder that is used in various scientific research applications.

Aplicaciones Científicas De Investigación

1. Environmental Applications

Mercury(I) oxide has significant applications in environmental science, particularly in the field of pollution control and detection. Recent studies have focused on methods to remove mercury emissions from coal-fired power plant flue gas using mineral adsorbents (Liu et al., 2020). Additionally, methods for detecting low concentrations of mercury in water have been developed using gold nanoparticles (Ratner & Mandler, 2015) and other innovative techniques such as graphene oxide functionalization (Dinda, Shaw, & Saha, 2015). These developments highlight the role of this compound in monitoring and reducing environmental mercury contamination.

2. Technological Advancements in Detection Methods

Technological advancements have led to the creation of novel electrochemical sensors for mercury detection. These include sensors based on cellulose nanowhiskers and reduced graphene oxide (Teodoro et al., 2019), DNA-assembled graphene oxide (Lu et al., 2016), and zinc oxide quantum dots (Bhanjana et al., 2015). These methods offer high sensitivity and selectivity for mercury, demonstrating the versatility of this compound in different scientific domains.

3. Advanced Oxidation Processes

This compound plays a crucial role in advanced oxidation processes (AOPs) for the removal of NO, SO2, and elemental mercury from flue gas (Yuan et al., 2021). These processes are essential in mitigating the impact of industrial emissions on the environment, underlining the importance of this compound in industrial applications.

4. Mercury Emission Control and Analysis

Research on controlling mercury emissions from various sources, including coal combustion and vehicle exhaust, is critical. Studies such as those by Guo et al. (2011) have developed methods to eliminate spectral interference in mercury determination in environmental samples (Guo et al., 2011). Additionally, novel carbon-based sorbents have been explored for elemental mercury removal from gas streams, showcasing the potential of this compound in pollution control (Liu, Li, Wu, & Liu, 2020).

Propiedades

Número CAS |

15829-53-5 |

|---|---|

Fórmula molecular |

Hg2O |

Peso molecular |

417.18 g/mol |

Nombre IUPAC |

mercuriooxymercury |

InChI |

InChI=1S/2Hg.O |

Clave InChI |

RPZHFKHTXCZXQV-UHFFFAOYSA-N |

SMILES |

O([Hg])[Hg] |

SMILES canónico |

O([Hg])[Hg] |

Color/Form |

Black or brownish-black powde |

Densidad |

9.8 |

melting_point |

100 °C (decomposes to elemental mercury) |

Otros números CAS |

15829-53-5 |

Pictogramas |

Irritant; Health Hazard |

Solubilidad |

Insol in water; sol in nitric acid Sol in acids |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)

![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)